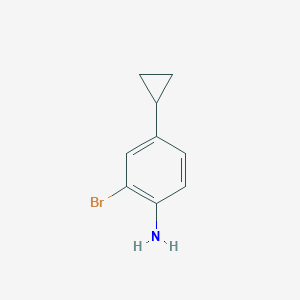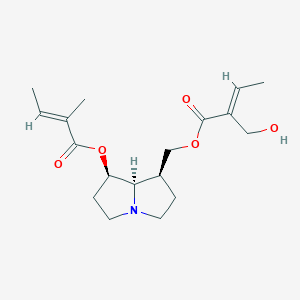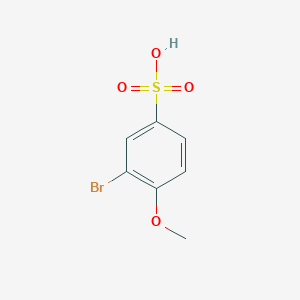
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one
Vue d'ensemble
Description
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a versatile organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a tetrahydroindole core with two phenyl groups attached at the 1 and 2 positions.
Mécanisme D'action
Target of Action
Similar compounds, known as tetrahydroindole derivatives, have been found to interact with various targets such as receptors for schizophrenia treatment, sirt2 sirtuins, gaba, and platelet aggregation inhibitors .
Mode of Action
It’s worth noting that the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes .
Biochemical Pathways
Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that they may influence a range of biochemical pathways .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one can be synthesized through various multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields and functionalization of the indole ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions. The choice of starting materials, solvents, and reaction conditions is optimized to ensure high yield and purity. The use of catalysts and microwave irradiation can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, hydroxyl groups, or amines into the indole ring.
Applications De Recherche Scientifique
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: A similar compound with a tetrahydroindole core but without the phenyl groups.
3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one: Another derivative with a phenyl group at the 3 position instead of the 1 and 2 positions.
Uniqueness
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its dual phenyl substitution at the 1 and 2 positions, which enhances its binding affinity and specificity for certain enzymes and receptors. This structural feature distinguishes it from other indole derivatives and contributes to its diverse biological activities and applications .
Propriétés
IUPAC Name |
1,2-diphenyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c22-20-13-7-12-18-17(20)14-19(15-8-3-1-4-9-15)21(18)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDPATGSGNCVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248215 | |
| Record name | 1,5,6,7-Tetrahydro-1,2-diphenyl-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14073-27-9 | |
| Record name | 1,5,6,7-Tetrahydro-1,2-diphenyl-4H-indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,6,7-Tetrahydro-1,2-diphenyl-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3034070.png)
![4-butan-2-yl-9-ethyl-4,5,9-trihydroxy-8-methyl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034071.png)
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)
![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)
![6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034075.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)



![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)
![15-bromo-16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one](/img/structure/B3034087.png)

![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)
